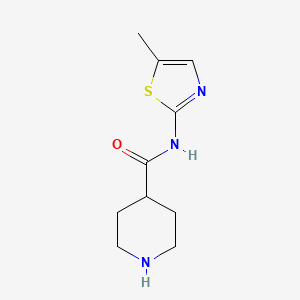

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C10H15N3OS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |

InChI Key |

NGXFXKBFBWCKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Core Construction: Thiazole Ring Formation

The initial step in synthesizing N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves constructing the 1,3-thiazole ring substituted at the 5-position with a methyl group. The prevalent method employs the Hantzsch thiazole synthesis , which is well-established for heterocycle formation:

- Starting Materials : α-Haloketones (e.g., α-bromo ketones) and thioamides or thioureas.

- Reaction Conditions : Typically refluxed in solvents like ethanol or acetic acid, with sulfur sources such as elemental sulfur or thiourea.

α-Bromo ketone + Thioamide → 5-Methyl-1,3-thiazole-2-amine derivative

Recent modifications include using α-bromoketones generated via α-bromination of acetyl derivatives, as described in literature, which enhances regioselectivity and yields.

Functionalization of the Thiazole Ring: Methylation at the 5-Position

The methyl group at the 5-position can be introduced via selective methylation of the heterocycle, often using methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methyl substitution can be achieved during the initial ring formation if the starting thiazole precursor already contains the methyl substituent.

Synthesis of the Piperidine-4-Carboxamide Fragment

The piperidine moiety is typically prepared via reduction of pyridine derivatives or cyclization of suitable amino precursors . The key step involves introducing the carboxamide functionality at the 4-position:

Coupling of the Thiazole and Piperidine Units

The final assembly involves forming the amide linkage between the heterocyclic thiazole derivative and the piperidine-4-carboxylic acid derivative:

- Reagents : Coupling agents such as HATU or DCC .

- Conditions : Typically carried out in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or under gentle heating.

- Procedure : Activation of the carboxylic acid on the piperidine fragment followed by nucleophilic attack from the heterocyclic amine.

Specific Synthetic Route Based on Literature

Stepwise Synthesis (Based on PMC Reference)

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Isoxazole ring formation | Oxime chloride + base + acetyl acetone | Formation of isoxazole core |

| 2 | α-Bromination of acetyl group | N-bromosuccinimide (NBS) | Introduction of bromine at α-position |

| 3 | Thiazole ring formation | Reaction with 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester | Cyclization to form thiazole |

| 4 | Carboxamide attachment | Deprotection + coupling with amine | Final linkage to piperidine |

This four-step sequence emphasizes regioselective heterocycle synthesis and subsequent coupling, optimized for yield and purity.

Alternative Approaches

- Microwave-assisted synthesis : Accelerates heterocycle formation and coupling steps.

- Solid-phase synthesis : For high-throughput analog generation, especially in medicinal chemistry.

Process Optimization and Industrial Scale-up

- Reagents : Use of green solvents (e.g., ethanol, ethyl acetate) and safer brominating agents .

- Reaction conditions : Elevated temperatures for cyclization, controlled addition of reagents to prevent side reactions.

- Purification : Chromatography or recrystallization, with attention to stereochemistry and impurity profiles.

Table 1: Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Isoxazole formation | Oxime chloride + Acetyl acetone + Base | Dichloromethane | Reflux | 70-85% | Regioselective |

| Bromination | NBS | DCM | Room temp | 65-75% | Trace polybromination |

| Thiazole cyclization | Thiocarbamoyl derivative | DCM/DMF | Room temp to 50°C | 60-80% | Cyclization efficiency |

| Coupling | HATU + DIPEA | DCM/DMF | Room temp | 70-90% | High purity |

In-Depth Research Findings and Validation

- Mechanistic insights : The formation of the thiazole ring proceeds via nucleophilic attack of sulfur on the α-bromo ketone, followed by cyclization.

- Yield optimization : Use of excess base during methylation and controlled addition of brominating agents reduces side products.

- Structural confirmation : NMR, MS, and IR spectroscopy validate heterocycle formation and coupling success.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and exhibit anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperidine Substitution Position

- N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride

Heterocycle Replacement

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Functional Group Modifications

Sulfonyl and Halogen Additions

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide Incorporates a chlorothiophene and methylsulfonyl group. Molecular formula: C₁₄H₁₆ClN₃O₃S₃ (MW: 405.9 g/mol).

- N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide Features thiophene substituents on both thiazole and pyridazine rings. Molecular formula: C₂₃H₂₃N₅OS₃ (MW: 481.7 g/mol).

Cytotoxicity

- 4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) benzene sulfonamide (L1) and N-(1,3-thiazol-2-yl) analog (L3) exhibit IC₅₀ values of <10 µM against MDA-MB-231 breast cancer cells. Activity order: L1 (oxazole) > L3 (thiazole), highlighting heterocycle-dependent potency .

Enzyme Inhibition

Physicochemical Properties

*Predicted using Molinspiration.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a thiazole moiety. Its molecular formula is with a molecular weight of approximately 225.31 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, disrupting their proliferation.

Key Findings:

- Mechanism of Action: The compound disrupts the cell cycle by inhibiting CDKs, leading to increased apoptosis in various cancer cell lines.

- IC50 Values: Studies have shown IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It exhibits activity against a variety of pathogens, making it a potential candidate for treating infections.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .

- Biofilm Inhibition: It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Synthesis Steps:

- Formation of the thiazole ring.

- Introduction of the piperidine structure.

- Attachment of the carboxamide group.

Comparative SAR Analysis:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methylthiazol-2-yl)piperidine | Thiazole ring; methyl substitution | Antimicrobial | Different methyl substitution location |

| N-(5-bromo-thiazol-2-yl)piperidine | Bromo substitution on thiazole | Anticancer activity | Halogenated variant enhances reactivity |

| N-(5-methylthiazol-2-yl)acetamide | Acetamide instead of piperidine | Antimicrobial | Acetamide group changes polarity and solubility |

This table illustrates how variations in substituents affect biological activity while maintaining core structural similarities with this compound.

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiazole derivatives similar to this compound. For instance:

- Antitumor Studies: A study demonstrated that compounds with similar thiazole structures showed significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells .

- Antimicrobial Studies: Another research highlighted that derivatives exhibited strong antimicrobial activities with promising results against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic coupling of a piperidine-4-carboxylic acid derivative with a thiazole amine. For example, amide bond formation using isobutyl chloroformate or carbodiimide-based coupling agents in anhydrous solvents (e.g., chloroform/DMF) under inert atmospheres (Ar/N₂) is common . Intermediates are characterized using LC-MS for mass verification and HPLC for purity assessment (>95%). Thiazole ring formation may involve cyclization of thiourea precursors with α-haloketones .

Q. How is the compound’s structural integrity validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming 3D structure and bond angles (e.g., C–N–S bond geometry in thiazole rings) . Complementary techniques include ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and FTIR for carbonyl (C=O, ~1650 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹) functional groups .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer : The compound is typically insoluble in water (<1 mg/mL) but dissolves in DMSO (≥19 mg/mL) . Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are conducted using HPLC to monitor degradation. Lyophilization is recommended for long-term storage .

Q. How is preliminary biological activity screened?

- Methodological Answer : Initial screens focus on kinase inhibition (e.g., CDK2/7/9) using fluorescence-based ATPase assays (IC₅₀ values) . Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves (1–100 μM) to determine EC₅₀ .

Advanced Research Questions

Q. What strategies address low bioavailability in preclinical studies?

- Methodological Answer : Bioisosteric replacement of the thiazole ring (e.g., oxazole or pyridine analogs) improves metabolic stability . Prodrug approaches, such as esterification of the carboxamide, enhance permeability in Caco-2 cell models. Pharmacokinetic studies in rodents (IV/PO administration) quantify AUC and half-life .

Q. How are crystallographic studies utilized to optimize target binding?

- Methodological Answer : Co-crystallization with target proteins (e.g., CDK9) reveals key interactions: the piperidine ring occupies a hydrophobic pocket, while the thiazole nitrogen forms H-bonds with catalytic lysine residues . Molecular dynamics simulations (50 ns trajectories) validate binding stability .

Q. How can contradictory activity data across cell-based and enzymatic assays be resolved?

- Methodological Answer : Discrepancies may arise from off-target effects or cell-specific metabolism. Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target phosphorylation). CRISPR knockouts of the target protein in cell lines clarify mechanism-specific activity .

Q. What methods are employed to study structure-activity relationships (SAR) in analogs?

- Methodological Answer : Systematic substitution of the piperidine-4-carboxamide (e.g., methyl, fluorine, or aryl groups) is tested for potency. Free-energy perturbation (FEP) calculations predict ΔΔG values for binding affinity changes. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with IC₅₀ data .

Q. How is in vivo efficacy evaluated in disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.